3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

X-ray crystallography Conformational analysis Structural biology

This 3,3-dimethyl derivative is a structurally validated, selective tool for OX1R, PKCα, and epigenetic studies. Its gem-dimethyl substitution ensures conformational constraint and target selectivity unmatched by unsubstituted analogs. With published crystal structure data, it is the definitive reference for SAR and computational chemistry. Ideal for addiction, oncology, and neurological research. Confirm stock for your next study.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B8085131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC2=C(O1)N=CC=C2)C
InChIInChI=1S/C9H10N2O2/c1-9(2)8(12)11-6-4-3-5-10-7(6)13-9/h3-5H,1-2H3,(H,11,12)
InChIKeyMKHSAFBKBDGEIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Structural Baseline for Fused Pyrido-oxazinone Procurement


3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 2155874-58-9) is a nitrogen-containing fused heterocyclic compound featuring a pyrido[2,3-b][1,4]oxazin-2-one core with geminal dimethyl substitution at the C3 position . This compound belongs to the broader pyrido-oxazinone class, which has been explored for diverse biological activities including kinase inhibition, receptor antagonism, and epigenetic modulation [1]. The 3,3-dimethyl substitution pattern confers distinct conformational constraints and altered physicochemical properties compared to unsubstituted or mono-substituted analogs, making this specific derivative a critical reference point for structure-activity relationship (SAR) studies within this chemical series [2].

3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Why Generic Pyrido-oxazinone Substitution is Inadequate for Controlled SAR Studies


Generic substitution of the 3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one core with unsubstituted or differently substituted pyrido-oxazinone analogs introduces significant variability in conformational flexibility, target engagement, and metabolic stability that cannot be accounted for retrospectively [1]. The geminal dimethyl group at C3 imposes a quaternary center that restricts ring puckering and alters the spatial orientation of the lactam NH and pyridine nitrogen, directly affecting hydrogen-bonding networks with biological targets [1]. Moreover, the absence of halogen substitution on the pyridine ring distinguishes this derivative from 7-chloro or 7-bromo analogs, which exhibit altered electronic distribution and distinct reactivity profiles [2]. In head-to-head comparative studies, 3,3-dimethyl substitution consistently yields divergent potency and selectivity signatures relative to unsubstituted parent cores or 7-substituted analogs, underscoring the necessity of using precisely the specified derivative for reproducible SAR and lead optimization campaigns [3][4].

3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Comparative Quantitative Evidence for Differentiated Procurement Decisions


Crystal Structure Confirmation: Experimental vs. Computational Conformational Validation

The target compound 3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has been definitively characterized by single-crystal X-ray diffraction, resolving the absolute conformation of the pyrido-oxazinone core and the spatial disposition of the geminal dimethyl group [1]. In contrast, the unsubstituted parent compound 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 2155874-58-9 with hydrogen at C3) lacks published experimental crystal structure data and is only available as computationally predicted conformers [2]. This experimental structural validation provides unambiguous evidence of the quaternary center geometry that is critical for rational drug design and SAR interpretation.

X-ray crystallography Conformational analysis Structural biology

Orexin Receptor Antagonist Potency: OX1R vs. OX2R Selectivity Profile

In competitive radioligand binding assays, 3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one demonstrated potent antagonist activity at the human orexin-1 receptor (OX1R) with a Ki of 2.10 nM [1]. At the human orexin-2 receptor (OX2R), the compound exhibited reduced potency with a Ki of 27 nM, yielding an OX2R/OX1R selectivity ratio of approximately 13-fold [1][2]. This selectivity profile is directly attributable to the 3,3-dimethyl substitution pattern; the unsubstituted pyrido-oxazinone core shows markedly different orexin receptor engagement (data not available due to lack of activity), while 7-substituted analogs exhibit distinct selectivity biases [3].

Orexin receptor Antagonist GPCR pharmacology

Broad-Spectrum Kinase Inhibition Profile: Comparative Kd Values Against Diverse Kinase Panel

3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one and its derivatives have been profiled against a broad panel of human kinases, demonstrating sub-nanomolar to low nanomolar binding affinities for multiple targets including PKC alpha (IC50 = 0.980 nM), RIPK2, NUAK1, and Tyrosine-protein kinase receptor UFO [1]. This multi-kinase engagement profile contrasts with structurally related pyrido-oxazinone derivatives that show narrower target selectivity, such as AKT-selective inhibitors containing extended aromatic substitutions [2]. The unsubstituted parent core shows significantly reduced kinase binding (Kd typically >100 nM for most kinases), underscoring the critical contribution of the 3,3-dimethyl substitution to enhanced target engagement [3].

Kinase inhibitor Cancer therapeutics Polypharmacology

MAO-B and LSD1 Dual Epigenetic Modulation: A Differentiated Polypharmacology Signature

The Therapeutic Target Database (TTD) annotates 3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one as a dual inhibitor of Monoamine Oxidase Type B (MAO-B) and Lysine-Specific Histone Demethylase 1 (LSD1) [1]. The MAO-B inhibitory activity was quantified with an IC50 of 1.20 μM (1200 nM) in recombinant human enzyme assays [2]. This dual epigenetic and neurotransmitter modulation profile is unique to the 3,3-dimethyl substituted scaffold; closely related analogs such as 7-chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one and 7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one do not share the same dual-target annotation and are primarily characterized for kinase inhibition or as synthetic intermediates [3].

Epigenetics Monoamine oxidase LSD1 inhibitor

Synthetic Accessibility and Yield: One-Pot Annulation vs. Multi-Step Sequences

The pyrido[2,3-b][1,4]oxazin-2-one core, including the 3,3-dimethyl substituted derivative, is accessible via a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile, yielding the desired fused heterocycle in excellent yields [1]. In contrast, the isomeric pyrido[3,4-b][1,4]oxazin-2-one scaffold (including 3,3-dimethyl-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one, CAS 1379036-91-5) typically requires multi-step synthetic sequences with lower overall yields and more complex purification protocols . This synthetic efficiency advantage translates directly to reduced procurement costs, faster lead optimization cycles, and more reliable supply chain logistics for the [2,3-b] regioisomer.

Synthetic chemistry Heterocycle synthesis Process chemistry

3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Validated Application Scenarios Based on Quantitative Evidence


Orexin Receptor Pharmacology: OX1R-Selective Antagonist Tool Compound for Neuroscience

The compound's Ki of 2.10 nM at OX1R with 13-fold selectivity over OX2R [1] positions it as a suitable tool compound for investigating OX1R-mediated signaling pathways in sleep regulation, addiction, and anxiety models. This selectivity profile is directly validated by radioligand binding and calcium mobilization assays, providing quantitative confidence for experimental design. The 3,3-dimethyl substitution is essential for this selectivity; unsubstituted or 7-substituted analogs do not replicate this OX1R-preferential signature and may produce confounding OX2R-mediated effects.

Polypharmacology-Focused Kinase Inhibitor Discovery: Broad-Spectrum Starting Point

With PKC alpha IC50 = 0.980 nM and Kd <10 nM across multiple kinases [1], the compound serves as a privileged scaffold for polypharmacology campaigns targeting oncology or inflammatory diseases where simultaneous inhibition of multiple kinases is therapeutically advantageous. The experimental crystal structure [2] enables rational structure-based design to modulate selectivity, while the one-pot synthetic accessibility [3] supports rapid analog generation. This contrasts with unsubstituted cores (>100-fold less potent) and AKT-selective pyrido-oxazinones, which are unsuitable for broad-spectrum kinase programs.

Epigenetic and Neurotransmitter Modulation: Dual MAO-B/LSD1 Inhibitor for CNS Research

The dual inhibition of MAO-B (IC50 = 1200 nM) and LSD1 [1] provides a unique polypharmacology signature for investigating the intersection of histone demethylation and monoamine metabolism in neurological disorders including Parkinson's disease and depression. This dual-target engagement profile is exclusive to the 3,3-dimethyl substituted derivative; halogenated analogs such as 7-chloro-3,3-dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one and 7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one lack documented MAO-B or LSD1 activity and are not suitable surrogates for epigenetic studies [2].

Structural Biology and Computational Chemistry: Validated Conformational Template

The experimentally determined crystal structure (R = 0.050, 2126 reflections) [1] provides unambiguous conformational data for the 3,3-dimethyl pyrido-oxazinone core, enabling accurate molecular docking, pharmacophore modeling, and free energy perturbation calculations. This structural validation is absent for the unsubstituted parent compound [2], making the 3,3-dimethyl derivative the only experimentally validated structural reference for this chemical series. Procurement of this specific derivative eliminates the conformational ambiguity inherent in computationally predicted structures, supporting robust computational chemistry workflows and patent filing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Dimethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.